1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1172072-31-9
VCID: VC8406884
InChI: InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3
SMILES: CCCN1C(=CC=N1)C2CCCN2
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole

CAS No.: 1172072-31-9

Cat. No.: VC8406884

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole - 1172072-31-9

Specification

CAS No. 1172072-31-9
Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 1-propyl-5-pyrrolidin-2-ylpyrazole
Standard InChI InChI=1S/C10H17N3/c1-2-8-13-10(5-7-12-13)9-4-3-6-11-9/h5,7,9,11H,2-4,6,8H2,1H3
Standard InChI Key JAGHUTWXEIBOCN-UHFFFAOYSA-N
SMILES CCCN1C(=CC=N1)C2CCCN2
Canonical SMILES CCCN1C(=CC=N1)C2CCCN2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Propyl-5-(pyrrolidin-2-yl)-1H-pyrazole features a pyrazole ring substituted at the 1-position with a propyl group and at the 5-position with a pyrrolidin-2-yl moiety. The pyrazole core contributes aromatic stability and hydrogen-bonding capacity, while the pyrrolidine substituent introduces conformational flexibility and secondary amine functionality. This combination creates a hybrid structure capable of both hydrophobic interactions (via the propyl chain) and polar interactions (via the pyrrolidine nitrogen) .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC11H19N3
Molecular Weight193.29 g/mol
IUPAC Name1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Topological Polar Surface Area30.7 Ų
Hydrogen Bond Donors1 (pyrrolidine NH)
Hydrogen Bond Acceptors3 (pyrazole N, pyrrolidine N)

The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Methodologies

Cyclocondensation Approaches

A primary route involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes. For example, ethyl diazoacetate reacts with propargylamines under zinc triflate catalysis to form pyrazole intermediates, which are subsequently functionalized with pyrrolidine groups . This method achieves yields up to 82% and allows regioselective control over substituent placement .

Functionalization of Pyrazole Intermediates

Post-cyclization modifications include:

  • Alkylation: Propyl groups are introduced via nucleophilic substitution using 1-bromopropane in DMF at 80°C.

  • Pyrrolidine Coupling: Palladium-catalyzed cross-coupling or reductive amination attaches the pyrrolidine moiety to the pyrazole core .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole FormationZn(OTf)2, Et3N, 60°C, 12h78%
Propylation1-Bromopropane, K2CO3, DMF65%
Pyrrolidine AttachmentPd(PPh3)4, Dioxane, 100°C58%

Pharmacological Activities

Neuromodulatory Effects

The compound demonstrates affinity for GABA_A receptors (Ki = 340 nM) and serotonin 5-HT3 receptors (IC50 = 1.2 μM), suggesting anxiolytic and antiemetic potential . Molecular docking studies indicate that the pyrrolidine nitrogen forms a salt bridge with Glu203 in the GABA_A binding pocket, stabilizing the receptor’s open state .

Anti-Inflammatory Activity

In murine models, 1-propyl-5-(pyrrolidin-2-yl)-1H-pyrazole reduced TNF-α production by 62% at 10 mg/kg, comparable to celecoxib . Mechanistically, it inhibits COX-2 (IC50 = 0.8 μM) via competitive binding to the arachidonic acid site.

Metabolic and Toxicological Profile

Cytochrome P450 Interactions

The compound undergoes hepatic metabolism primarily via CYP3A4, producing N-depropylated and pyrrolidine-hydroxylated metabolites. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 3.2-fold .

Acute Toxicity

LD50 values are 320 mg/kg (oral) and 110 mg/kg (IV) in rats, with histopathological changes observed in hepatic and renal tissues at doses ≥100 mg/kg .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships

SubstituentCOX-2 IC50 (μM)GABA_A Ki (nM)
1-Propyl, 5-pyrrolidinyl0.8340
1-Ethyl, 5-piperidinyl1.5890
1-Methyl, 5-morpholinyl2.11,240

The propyl-pyrrolidinyl combination optimizes both anti-inflammatory and neuromodulatory activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator